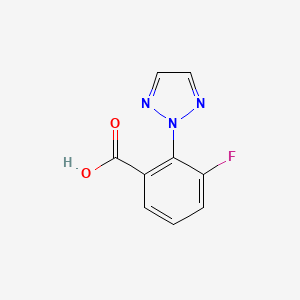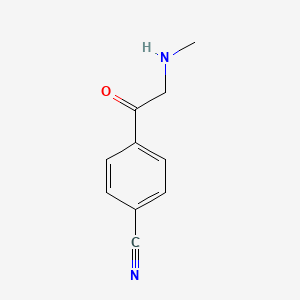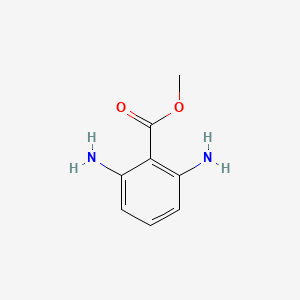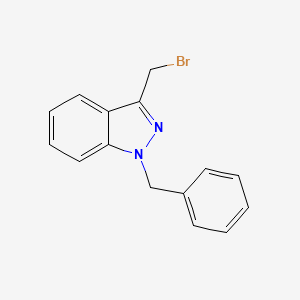![molecular formula C19H12BrClN2O2S B8757325 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and the introduction of the substituents. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Bromine and Chlorine Substituents: Halogenation reactions using reagents such as bromine and chlorine can be employed to introduce the bromine and chlorine atoms at the desired positions on the pyrrolo[2,3-b]pyridine core.
Introduction of the Phenylsulfonyl Group: This can be achieved through a sulfonylation reaction using a phenylsulfonyl chloride reagent under appropriate conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the substituents or the core structure.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a potential candidate for drug discovery and development.
Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action in various disease models.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- exerts its effects depends on its specific interactions with molecular targets and pathways. For example, if the compound exhibits anticancer activity, it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The molecular targets and pathways involved can be identified through biochemical and cellular assays, as well as computational modeling studies.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
3-bromo-4-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine: This compound lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
4-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine:
3-bromo-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: This compound lacks the chlorine substituent, which may influence its chemical stability and biological activity.
Properties
Molecular Formula |
C19H12BrClN2O2S |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-4-chloro-5-phenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H12BrClN2O2S/c20-16-12-23(26(24,25)14-9-5-2-6-10-14)19-17(16)18(21)15(11-22-19)13-7-3-1-4-8-13/h1-12H |
InChI Key |
NMNUIEDGRLBELO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2Cl)C(=CN3S(=O)(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]-2-nitroaniline](/img/structure/B8757243.png)

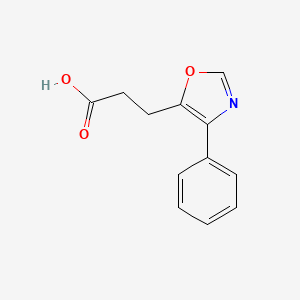
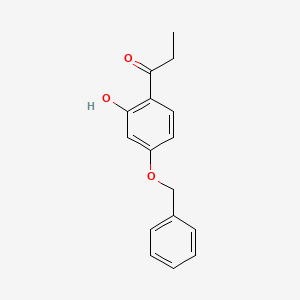
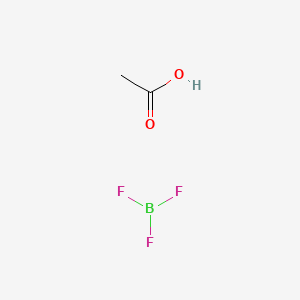
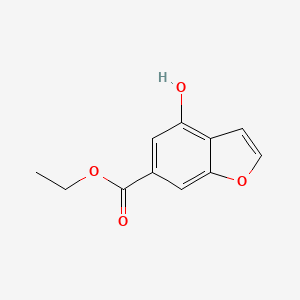
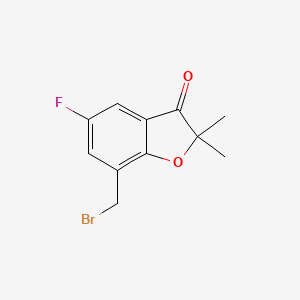
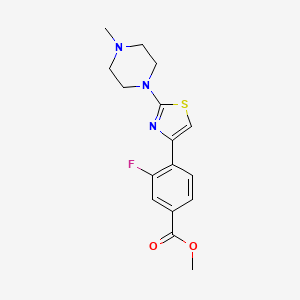
![(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one](/img/structure/B8757311.png)
